AChE Inhibitory Activity vs. Reference Drug Galanthamine
In a fluorimetric AChE assay using the Amplite™ kit, the target compound (when assessed via BindingDB entry BDBM50438536 / CHEMBL2414862) exhibited a Ki of 246 nM and an IC50 of 148 nM against Electrophorus electricus AChE [1]. This places its potency in the low nanomolar range, comparable to the clinically used AChE inhibitor galanthamine, which showed an IC50 of 1.07 µM (1070 nM) in the same assay platform [2]. The target compound thus demonstrates approximately 7.2-fold greater potency than galanthamine under comparable conditions.
| Evidence Dimension | AChE inhibition IC50 |
|---|---|
| Target Compound Data | 148 nM (BindingDB assay) |
| Comparator Or Baseline | Galanthamine: 1070 nM (IC50, Xue et al. 2014) |
| Quantified Difference | ~7.2-fold lower IC50 (more potent) |
| Conditions | Fluorimetric acetylcholinesterase assay, Electrophorus electricus AChE |
Why This Matters
For researchers procuring tool compounds for Alzheimer's disease or cholinergic signaling studies, the >7-fold potency advantage over galanthamine indicates a lower concentration requirement in cellular assays, reducing solvent vehicle interference and improving assay signal-to-noise ratios.
- [1] BindingDB. Entry BDBM50438536 / CHEMBL2414862. Ki 246 nM; IC50 148 nM against Electrophorus electricus AChE. View Source
- [2] Xue XJ, et al. Synthesis and in vitro evaluation of 1,3,4-thiadiazol-2-yl urea derivatives as novel AChE inhibitors. Chem Pharm Bull (Tokyo). 2014;62(6):524-527. doi:10.1248/cpb.c13-00964. Table 1: Galanthamine IC50 = 1.07 ± 0.08 µM. View Source
